molecular formula C11H19NO2 B13213515 Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate

Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate

Cat. No.: B13213515
M. Wt: 197.27 g/mol
InChI Key: DPKTVSSPWRSLSC-UHFFFAOYSA-N
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Description

Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often achieved through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Mechanism of Action

The mechanism of action for Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate is unique due to its specific spiro structure and the presence of multiple methyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate (CAS No. 2059933-34-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research, including case studies and relevant findings.

  • Molecular Formula : C11H19NO2
  • Molecular Weight : 197.27 g/mol
  • CAS Number : 2059933-34-3

Biological Activity Overview

The biological activity of this compound has been investigated across various domains, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives in vitro found that several compounds demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Compound Target Bacteria Zone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli12
Compound CK. pneumoniae18

Anticancer Activity

A notable study examined the anticancer potential of various spirocyclic compounds, including this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and SK-OV-3 (ovarian cancer). The IC50 values for selected compounds were as follows:

Compound Cell Line IC50 (μM)
Compound XA54910.5
Compound YSK-OV-312.0
Compound ZSK-MEL-2>30

These findings suggest that this compound may have potential as an anticancer agent through further modification and optimization of its structure .

Neuroprotective Effects

Emerging research indicates that spirocyclic compounds can also exhibit neuroprotective effects. For example, studies have shown that certain derivatives can inhibit neuroinflammation in models of neurodegenerative diseases . This activity is attributed to their ability to modulate inflammatory pathways and reduce oxidative stress.

Case Studies

One specific case study involved the synthesis and evaluation of a series of spirocyclic compounds related to this compound. The study reported that these compounds could effectively inhibit the growth of pathogenic bacteria and showed promise in reducing tumor cell proliferation in vitro.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate

InChI

InChI=1S/C11H19NO2/c1-9(2)10(3,4)11(9)6-12-7(11)8(13)14-5/h7,12H,6H2,1-5H3

InChI Key

DPKTVSSPWRSLSC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C12CNC2C(=O)OC)(C)C)C

Origin of Product

United States

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